molecular formula C20H19ClN2O2S B6965785 N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide

N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide

Cat. No.: B6965785
M. Wt: 386.9 g/mol
InChI Key: GOZMOYBRFDXTFB-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its complex structure, which includes a benzothiazine core, a benzyl group, a cyclopropyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c21-14-6-9-17-16(10-14)22-20(25)18(26-17)11-19(24)23(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9-10,15,18H,7-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZMOYBRFDXTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable chloroacetyl derivative under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiazine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate with chloroacetyl chloride followed by cyclopropylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazine core, potentially yielding alcohol derivatives.

    Substitution: The chloro group in the benzothiazine core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Benzaldehyde or benzoic acid derivatives.

    Reduction Products: Alcohol derivatives of the benzothiazine core.

    Substitution Products: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its possible anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in inflammatory pathways, microbial cell wall synthesis, and cancer cell proliferation.

    Pathways Involved: The compound may interfere with key signaling pathways, such as the NF-κB pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

N-benzyl-2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-cyclopropylacetamide can be compared with other benzothiazine derivatives:

    Similar Compounds: Examples include 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-methylacetamide and 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-phenylacetamide.

    Uniqueness: The presence of the benzyl and cyclopropyl groups in this compound imparts unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to other derivatives.

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